molecular formula C6H11NaO3 B3080000 Sodium 4-hydroxy-2,2-dimethylbutanoate CAS No. 107975-81-5

Sodium 4-hydroxy-2,2-dimethylbutanoate

Cat. No.: B3080000
CAS No.: 107975-81-5
M. Wt: 154.14 g/mol
InChI Key: DMLOOAKBXWQBNJ-UHFFFAOYSA-M
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Description

Sodium 4-hydroxy-2,2-dimethylbutanoate is a chemical compound with the molecular formula C6H11NaO3 and a molecular weight of 154.14 g/mol . It is known for its applications in various scientific fields due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Sodium 4-hydroxy-2,2-dimethylbutanoate typically involves the reaction of 4-hydroxy-2,2-dimethylbutanoic acid with sodium hydroxide. The reaction is carried out in an aqueous medium, where the acid reacts with the base to form the sodium salt .

Industrial Production Methods: Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves careful control of reaction conditions such as temperature, pH, and concentration to ensure high yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions: Sodium 4-hydroxy-2,2-dimethylbutanoate can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Sodium 4-hydroxy-2,2-dimethylbutanoate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Sodium 4-hydroxy-2,2-dimethylbutanoate involves its interaction with specific molecular targets and pathways. The hydroxyl group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and biological activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

  • Sodium 4-hydroxybutanoate
  • Sodium 2,2-dimethylbutanoate
  • Sodium 4-hydroxy-2-methylbutanoate

Comparison: Sodium 4-hydroxy-2,2-dimethylbutanoate is unique due to the presence of both a hydroxyl group and two methyl groups on the butanoate backbone. This structural feature imparts distinct chemical and physical properties, making it more versatile in various applications compared to its analogs .

Properties

IUPAC Name

sodium;4-hydroxy-2,2-dimethylbutanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12O3.Na/c1-6(2,3-4-7)5(8)9;/h7H,3-4H2,1-2H3,(H,8,9);/q;+1/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMLOOAKBXWQBNJ-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CCO)C(=O)[O-].[Na+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11NaO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

154.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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